2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O4S/c18-15-4-2-1-3-13(15)11-22-17(23)21-12-14(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGQBYSRHDTEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=CC=C4F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and bases like triethylamine (Et3N) under mild temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
-
Antimicrobial Activity :
- The compound has demonstrated notable efficacy against various bacterial strains. Studies have shown that derivatives of triazole compounds possess antimicrobial properties due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways in bacteria .
- Specific tests have revealed that it exhibits comparable or superior activity against resistant bacterial strains when compared to traditional antibiotics .
-
Anticancer Potential :
- The triazole moiety is known for its role in cancer therapy. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the inhibition of angiogenesis and modulation of cell cycle progression .
- In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent .
-
Enzyme Inhibition :
- The compound has been evaluated as an inhibitor of specific enzymes such as monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE). These enzymes are critical in neurotransmitter metabolism and are targets for treating neurological disorders .
- Structure-activity relationship (SAR) studies have shown that modifications in the compound's structure can enhance its inhibitory potency against these enzymes, making it a candidate for further development in neuropharmacology .
Case Studies
Several case studies highlight the applications of this compound:
-
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of triazole compounds and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold . -
Case Study 2: Anticancer Activity
A study published in Cancer Letters investigated the effects of this compound on human breast cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, with evidence of apoptosis induction observed through flow cytometry analysis. This suggests a promising avenue for further research into its use as an anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares 2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one with structurally related compounds from the evidence:
Key Observations:
Pyrazoline-benzothiazole hybrids () prioritize planar aromatic systems for intercalation or receptor binding, unlike the fused triazolopyridine.
Substituent Impact: Fluorophenyl Groups: The 2-fluorophenylmethyl group in the target compound may confer metabolic stability compared to 4-fluorophenyl in 6a , as ortho-substitution often reduces oxidative metabolism. Sulfonyl vs. Morpholine Derivatives: Morpholine-containing substituents (target compound and ) enhance solubility and modulate pharmacokinetics, a critical feature for oral bioavailability.
Synthetic Routes :
- The target compound’s synthesis likely involves sulfonylation of a triazolopyridine precursor, analogous to the Suzuki cross-coupling used for 6a .
- Patent compounds (e.g., ) employ multi-step functionalization of pyrrolopyridazine cores, emphasizing regioselectivity challenges absent in simpler triazolopyridines.
Research Findings and Implications
Binding Affinity Predictions:
Using tools like AutoDock Vina (), the morpholine-4-sulfonyl group in the target compound may exhibit strong docking scores with kinase ATP-binding pockets due to its sulfonamide’s capacity for hydrogen bonding.
Pharmacological Potential:
- Kinase Inhibition : The triazolopyridine scaffold is less explored than pyrrolopyridazine () but shares similarities with imidazopyridines in targeting tyrosine kinases.
- Antimicrobial Activity : Sulfonyl-containing heterocycles (e.g., ) often disrupt bacterial membrane proteins, though this remains speculative for the target compound.
Limitations:
- No explicit bioactivity data for the target compound are available in the provided evidence, necessitating further experimental validation.
- Structural analogs like and highlight the importance of fluorinated aryl groups in enhancing blood-brain barrier penetration or metabolic stability.
Biological Activity
The compound 2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazole family and exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including its anticancer potential, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be summarized as follows:
- Molecular Formula : CHFNOS
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
-
Anticancer Activity :
- The compound has shown promising results against several cancer cell lines. For instance, it demonstrated an IC value of 6.2 μM against the colon carcinoma HCT-116 cell line and 27.3 μM against the human breast cancer T47D cell line .
- A related study indicated that derivatives of triazole compounds exhibited significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
- Mechanism of Action :
Table 1: Summary of Biological Activities
Detailed Study on Anticancer Properties
In a study published in MDPI, various derivatives of triazole compounds were synthesized and screened for their anticancer activity. The results indicated that modifications to the triazole structure could enhance cytotoxic effects significantly compared to parent compounds . For example, structural changes led to an IC reduction from 41 μM to 9.6 μM in certain derivatives.
In Vitro Studies
In vitro studies conducted on human malignant cell lines revealed that the compound's effectiveness could be attributed to its ability to induce apoptosis in cancer cells. The presence of the triazole moiety was found to be crucial for enhancing biological activity .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(2-fluorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis involves multi-step functionalization of the triazolo-pyridine core. Key steps include:
Sulfonylation : Introduce the morpholine sulfonyl group via nucleophilic substitution using morpholine and a sulfonyl chloride precursor under anhydrous conditions (e.g., DCM, 0–5°C, 6–8 h) .
Fluorophenyl Methylation : React the intermediate with 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux (80°C, 12 h) .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) .
Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound, and what key signals should researchers prioritize?
- Methodological Answer :
- ¹H NMR :
- Triazole protons : δ 8.2–8.5 ppm (singlet, 1H).
- Morpholine sulfonyl group : δ 3.5–3.7 ppm (multiplet, 4H, –N(CH₂CH₂)₂O–).
- Fluorophenyl methyl : δ 4.3–4.5 ppm (singlet, 2H, –CH₂–) and aromatic protons at δ 7.1–7.4 ppm .
- MS (ESI+) : Expect [M+H]⁺ at m/z ~430–435 (exact mass depends on isotopic fluorine pattern) .
- IR : Confirm sulfonyl group via strong S=O stretches at 1150–1300 cm⁻¹ .
Advanced Research Questions
Q. What strategies are effective for resolving solubility challenges of this compound in aqueous media during pharmacological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without compromising cell viability .
- Liposomal Encapsulation : Formulate with phosphatidylcholine-based liposomes (size 100–200 nm via sonication) to enhance bioavailability .
- pH Adjustment : Test solubility in buffered solutions (pH 6.5–7.4) due to the weakly basic morpholine moiety .
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of the fluorophenyl and morpholine sulfonyl groups in this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 2-fluorophenyl group with 3-fluoro or 4-fluoro analogs and compare bioactivity .
- Morpholine Substitution : Test sulfonamide variants (e.g., piperidine sulfonyl) to assess the role of the morpholine ring in target binding .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or phosphatases .
Q. What experimental approaches can reconcile contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and incubation times (30–60 min) .
- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis via flow cytometry) .
- Batch Analysis : Compare compound purity across studies (HPLC ≥98%) to rule out impurities affecting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
